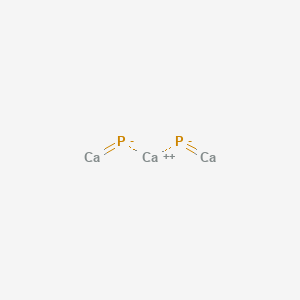Calciumphosphid
CAS No.:
Cat. No.: VC16182969
Molecular Formula: Ca3P2
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | Ca3P2 |
|---|---|
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | calcium;phosphanidylidenecalcium |
| Standard InChI | InChI=1S/3Ca.2P/q;;+2;2*-1 |
| Standard InChI Key | GOKCLHLCMXPYLQ-UHFFFAOYSA-N |
| Canonical SMILES | [P-]=[Ca].[P-]=[Ca].[Ca+2] |
Introduction
Chemical and Physical Properties
Calcium phosphide is characterized by its salt-like ionic structure, forming a cubic crystal lattice. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 182.18 g/mol |
| Density | 2.51 g/cm³ |
| Melting Point | ~1600°C |
| Solubility in Water | Reacts violently |
| Appearance | Red-brown crystalline powder or gray lumps |
The compound’s high melting point reflects strong ionic bonding between Ca²⁺ and P³⁻ ions. Its insolubility in water is deceptive, as contact with moisture triggers hydrolysis, releasing phosphine gas .
Reactivity and Chemical Behavior
Hydrolysis with Water
Calcium phosphide’s most notable reaction is with water, yielding calcium hydroxide and phosphine gas:
This exothermic reaction often leads to spontaneous ignition of PH₃ in air due to its low autoignition temperature (~38°C) . Studies indicate that over 50% of the theoretical phosphine yield forms within 15 minutes under excess water conditions, with reaction rates accelerating in acidic environments.
Reactions with Acids
Exposure to strong acids, such as hydrochloric acid, intensifies phosphine release:
The reaction’s explosivity necessitates controlled conditions to prevent uncontrolled gas emissions.
Oxidation at Elevated Temperatures
Under oxygen-rich environments above 750°C, calcium phosphide oxidizes to form calcium phosphate compounds, including β-tricalcium phosphate (β-3CaO·P₂O₅) and tetracalcium phosphate (4CaO·P₂O₅) . These products are industrially valuable for ceramics and metallurgical processes.
Industrial and Niche Applications
Rodenticide Use
Calcium phosphide’s hydrolysis-generated phosphine gas is lethal to rodents, making it a component of fumigants. Its application requires sealed environments to ensure gas containment and efficacy.
Pyrotechnics and Signaling
The compound’s ability to ignite spontaneously in moist air is exploited in marine distress signals and military pyrotechnics. The rapid PH₃ combustion produces bright flares visible over long distances.
Metallurgical Processes
In steel manufacturing, calcium phosphide serves as a deoxidizing agent, removing residual oxygen to enhance metal purity. Its reaction with sulfur impurities also aids in producing cleaner alloys.
Analytical Characterization Techniques
X-ray Diffraction (XRD)
XRD confirms the cubic crystal structure of Ca₃P₂ and detects oxide impurities, which commonly arise from air exposure during synthesis.
Thermogravimetric Analysis (TGA)
TGA profiles reveal decomposition pathways, showing mass loss events corresponding to PH₃ release at ~400°C and oxidation products above 750°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS quantifies phosphine emissions during hydrolysis, essential for assessing workplace safety compliance.
Emerging Research Directions
Environmental Impact Studies
Soil microcosm experiments track Ca₃P₂ degradation, revealing PH₃’s inhibition of nitrifying bacteria. Such studies inform regulations on agricultural and industrial usage.
Computational Modeling
Density functional theory (DFT) simulations predict electronic properties, aiding material scientists in tailoring Ca₃P₂ for semiconductor applications. Discrepancies between theoretical and experimental bandgap measurements highlight opportunities for synthesis optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume